![molecular formula C17H16N2O4S2 B2821989 methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate CAS No. 857493-92-6](/img/structure/B2821989.png)
methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s unique structure may interact with cellular pathways involved in cancer progression .
Anti-Inflammatory Activity
Indole derivatives often possess anti-inflammatory properties. By modulating inflammatory pathways, they can mitigate inflammation-related disorders. Researchers have studied the compound’s impact on inflammatory markers, cytokines, and immune responses .
Analgesic Effects
The compound’s pharmacological profile includes potential analgesic properties. Investigations focus on its ability to alleviate pain, possibly through interactions with neurotransmitter receptors or ion channels. Preclinical studies assess its efficacy in animal models .
Antimicrobial Activity
Indole derivatives exhibit antimicrobial effects against bacteria, fungi, and other pathogens. Researchers explore the compound’s antibacterial and antifungal potential, aiming to develop novel therapeutic agents. Mechanistic studies investigate its impact on microbial cell membranes, enzymes, or DNA replication .
Neuroprotective Potential
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds like this one are evaluated for neuroprotective effects. Researchers investigate its ability to enhance neuronal survival, reduce oxidative damage, and modulate neurotransmitter systems .
Synthetic Methodology
Apart from its biological applications, the compound’s synthesis and novel methods of construction are of interest to the chemical community. Researchers explore efficient routes to obtain this indole derivative, considering green chemistry principles and scalability .
Safety and Hazards
The specific safety and hazard information for “methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate” is not provided in the available resources. It is intended for research use only and not for human or veterinary use.
Future Directions
The future directions for the study of “methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and pharmacological activities. The 1,2,4-benzothiadiazine-1,1-dioxide ring, in particular, has been highlighted for its various pharmacological activities , suggesting potential for future research in this area.
properties
IUPAC Name |
methyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-9-7-10(17(22)23-2)16(24-9)19-14(20)8-13-15(21)18-11-5-3-4-6-12(11)25-13/h3-7,13H,8H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQAPRXPTKENTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)
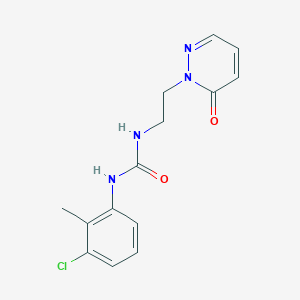
![diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2821909.png)
![6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2821911.png)
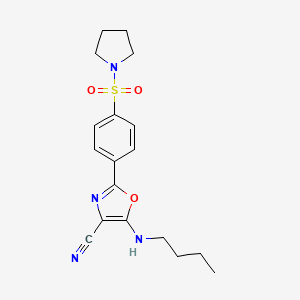
![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)
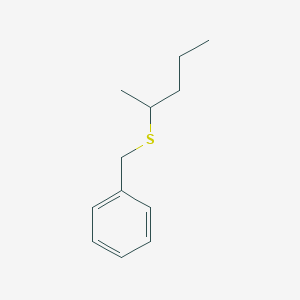
![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)
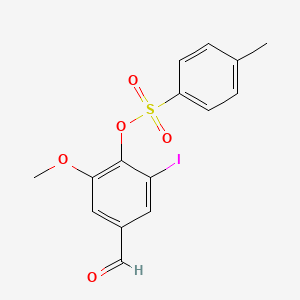

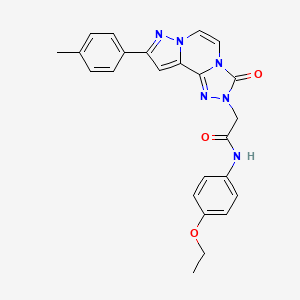
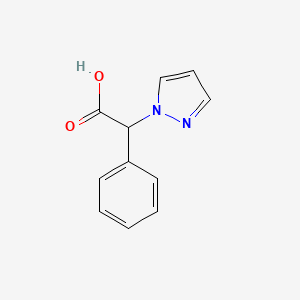
![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)
